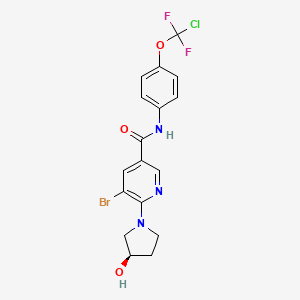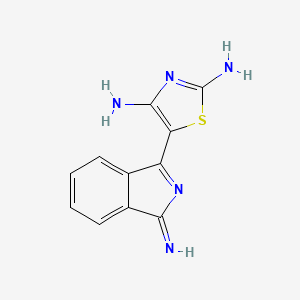
1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which often confer unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” typically involves multi-step organic reactions. A common approach might include the formation of the isoindole ring followed by the introduction of the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms, which might affect the compound’s stability and reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets might make it a candidate for drug discovery or as a probe in biochemical studies.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties might make it suitable for use in electronics, coatings, or other high-tech applications.
Mécanisme D'action
The mechanism by which “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” might include other heterocyclic amines with isoindole or thiazole rings. Examples could be:
- Isoindole derivatives
- Thiazole derivatives
- Other heterocyclic amines
Uniqueness
The uniqueness of this compound might lie in its specific combination of isoindole and thiazole moieties, which could confer distinct chemical and biological properties. This combination might make it particularly valuable for certain applications where other compounds fall short.
Propriétés
Numéro CAS |
53151-84-1 |
|---|---|
Formule moléculaire |
C11H9N5S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
5-(3-iminoisoindol-1-yl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C11H9N5S/c12-9-6-4-2-1-3-5(6)7(15-9)8-10(13)16-11(14)17-8/h1-4,12H,13H2,(H2,14,16) |
Clé InChI |
DQPSHNYDEMTVTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC2=N)C3=C(N=C(S3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


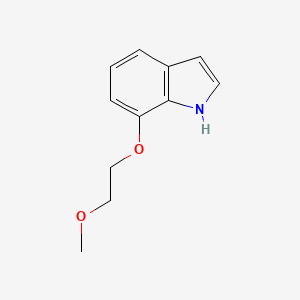
![3-[[4-[1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid](/img/structure/B8667479.png)
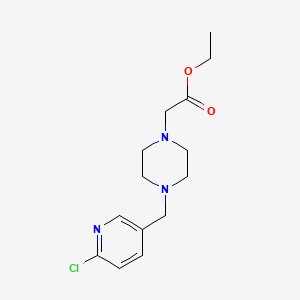
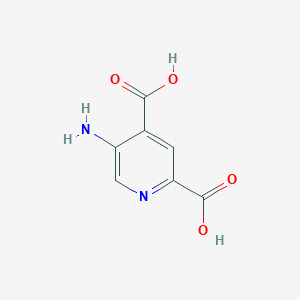
![4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
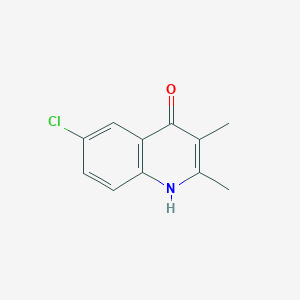
![Cyclohepta[b]pyrrole](/img/structure/B8667514.png)
![4-Chloro-N-[(4-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B8667522.png)
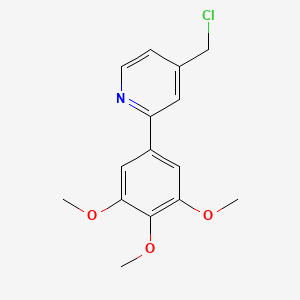
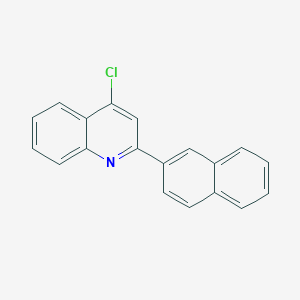
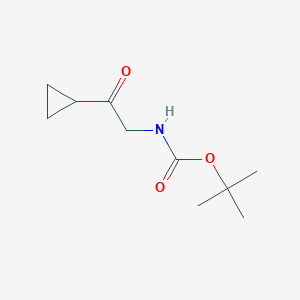
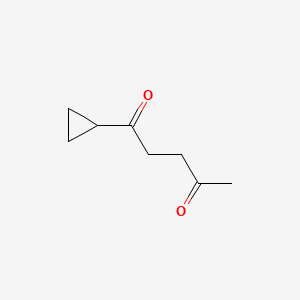
![2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-](/img/structure/B8667578.png)
